High-Strength Differential Evidence: Critical Data Gap Notification
Following an exhaustive search of primary research papers, patents, and authoritative databases, no publicly available, quantitative, comparator-based evidence has been identified for CAS 1214113-80-0. This compound is not explicitly disclosed in any patent's biological examples with test data, nor is it featured in any peer-reviewed pharmacology or SAR study with quantitative end-points. The compound is listed in vendor catalogs as a research chemical, but these listings do not contain comparative bioactivity data . The strongest evidence available is class-level inference from the structurally related compound ML277, which demonstrates potent KCNQ1 activation (EC50 = 260 nM) [1]. However, the specific modifications present in CAS 1214113-80-0 (4-propoxyphenyl group, methylsulfonyl group) relative to ML277 (4-methoxyphenyl, tosyl group) preclude direct extrapolation of these quantitative values without experimental validation.
| Evidence Dimension | Bioactivity (KCNQ1 potassium channel activation) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | ML277: EC50 = 260 nM (KCNQ1 activation) |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | ML277 data from thallium flux assay in HEK293 cells expressing KCNQ1 (Mattmann et al., 2012) |
Why This Matters
The absence of quantitative data means any procurement or selection decision based on bioactivity must be made with full acknowledgment of this evidence gap; the compound should be considered an uncharacterized tool for exploratory research rather than a validated probe.
- [1] Mattmann, M. E., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Bioorganic & medicinal chemistry letters, 22(18), 5936-5941. View Source
